molecular formula C20H18N2O3 B2690338 (E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-32-2

(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2690338
CAS No.: 885191-32-2
M. Wt: 334.375
InChI Key: XSLPDQVIVJSOPA-ACCUITESSA-N
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Description

“(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone derivatives can be synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Their structures can be elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis .


Chemical Reactions Analysis

The synthesis of quinazolinone derivatives involves various chemical reactions. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be analyzed using various spectroscopic techniques, including 1H/13C NMR, FTIR spectroscopy, and MS .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The research has shown that these compounds possess a wide range of biological activities, including inhibiting epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of cancer cells. Various studies have identified quinazoline compounds as potent inhibitors of EGFR, demonstrating their potential in treating different types of cancer by inhibiting both wild-type and mutated EGFR. These findings suggest that the development of novel quinazoline compounds remains a promising area in anticancer drug research, with several patents approved for their use as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways due to their structural diversity and large number of proteins targeted (Ravez et al., 2015).

Antimicrobial Activity

Quinazoline derivatives have shown significant antimicrobial activity, including antibacterial effects against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This activity is attributed to the stability and versatility of the quinazolinone nucleus, allowing for the introduction of bioactive moieties to create potent medicinal agents. The ongoing discovery of newer and more complex variants of quinazolinone structures highlights the potential of these compounds in addressing the challenge of antibiotic resistance, presenting an opportunity for the development of new antibiotics (Tiwary et al., 2016).

Optoelectronic Applications

Beyond their biomedical applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, proving valuable for the creation of novel optoelectronic materials. They have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinazoline and pyrimidine fragments in the field of materials science. The electroluminescent properties of these compounds are of particular interest for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of quinazolinone derivatives is diverse and depends on their specific structure and the biological system they interact with .

Future Directions

Quinazolinone derivatives have shown potential in various fields, including biology, pesticides, and medicine . Future research could focus on exploring their potential applications further and developing novel quinazolinone derivatives with enhanced properties and activities.

Properties

IUPAC Name

(3E)-3-[(2,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-15-7-8-18(25-2)14(12-15)11-13-9-10-22-17-6-4-3-5-16(17)20(23)21-19(13)22/h3-8,11-12H,9-10H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLPDQVIVJSOPA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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